

Efficacy comparison of 1-day vs 5-day O6-Benzylguanine regimens

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Compound of Interest

Compound Name: o6-Benzylguanine

Cat. No.: B1673846

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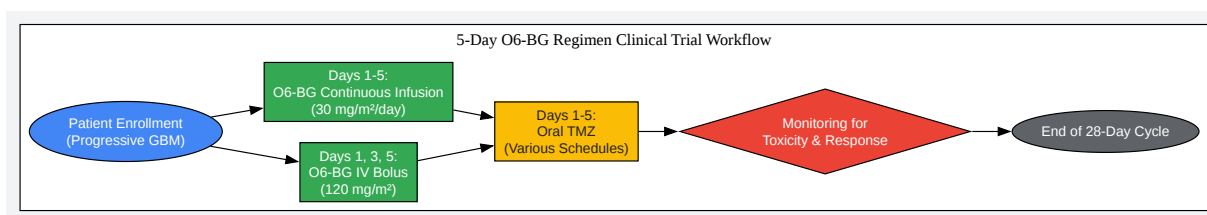
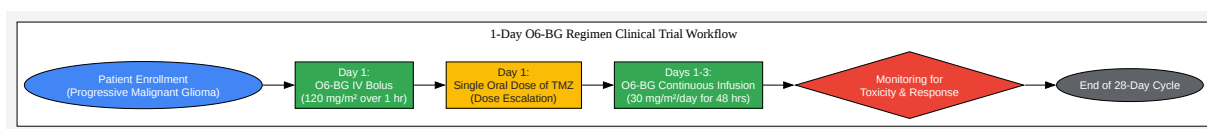
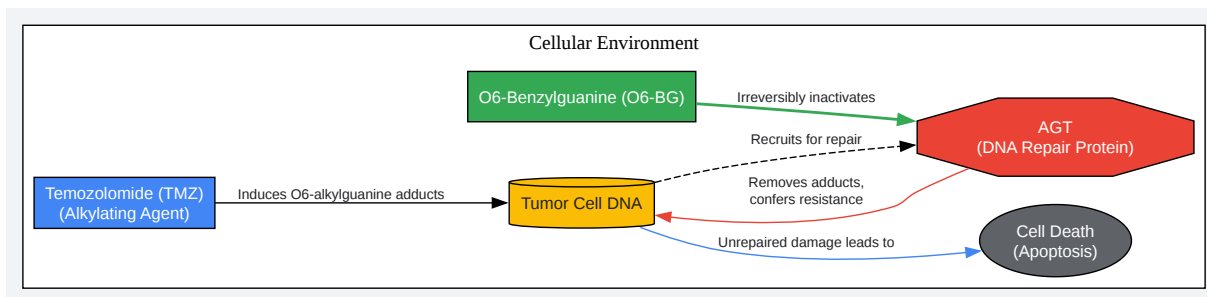
A Comparative Guide to 1-Day vs. 5-Day **O6-Benzylguanine** Regimens in Combination with Temozolomide for Malignant Glioma

Introduction

O6-Benzylguanine (O6-BG) is an inactivator of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), which is a key mechanism of resistance to alkylating agents like temozolomide (TMZ) and carmustine (BCNU)[1][2][3]. By depleting AGT, O6-BG is intended to enhance the cytotoxic effects of these chemotherapeutic agents[1][4]. Clinical investigations have explored different durations of O6-BG administration, primarily 1-day and 5-day regimens, in combination with TMZ for the treatment of malignant gliomas. This guide provides an objective comparison of the efficacy, safety, and experimental protocols of these two regimens based on available clinical trial data.

Mechanism of Action of O6-Benzylguanine

O6-BG acts as a pseudosubstrate for the AGT protein. The benzyl group of O6-BG is transferred to the active site of AGT, leading to its irreversible inactivation. This depletion of AGT prevents the repair of DNA damage induced by alkylating agents like TMZ, thereby increasing their anti-tumor efficacy.



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